molecular formula C16H23NO4 B11840618 Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B11840618
M. Wt: 293.36 g/mol
InChI Key: VOJUVTLWIDFCPN-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO4. This compound is characterized by a pyrrolidine ring substituted with a tert-butyl ester group, a hydroxy group, and a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with a suitable pyrrolidine derivative. One common method includes the use of this compound as a starting material, which undergoes a series of reactions including condensation, reduction, and esterification .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-(4-ethoxyphenyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain synthetic applications and biological studies where these properties are advantageous .

Biological Activity

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate, also known as (3S,4R)-tert-butyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₇H₂₅NO₄
  • Molecular Weight : 307.38 g/mol
  • CAS Number : 1186654-76-1
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a methoxyphenyl moiety.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity :
    • It has been shown to inhibit β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. For instance, in vitro studies demonstrated that it could reduce amyloid beta peptide (Aβ) aggregation, which is crucial for preventing neurodegeneration associated with Alzheimer's disease .
  • Cellular Protection :
    • The compound has protective effects on astrocytes against Aβ-induced toxicity. In cell viability assays, it significantly improved cell survival rates in the presence of toxic Aβ levels, suggesting a neuroprotective role .
  • Anti-inflammatory Effects :
    • This compound reduces the production of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ, indicating potential anti-inflammatory properties that could be beneficial in neurodegenerative diseases .

Biological Activity Summary

Biological ActivityMechanismReference
Inhibition of β-secretaseReduces amyloid beta aggregation
Neuroprotection in astrocytesImproves cell viability against Aβ toxicity
Anti-inflammatory effectsDecreases TNF-α production

In Vitro Studies

In a study examining the effects of the compound on astrocytes treated with Aβ 1-42, results indicated:

  • A significant increase in cell viability when treated with the compound compared to controls receiving only Aβ.
  • The compound demonstrated approximately 20% reduction in astrocyte death compared to Aβ alone, although not statistically significant .

In Vivo Studies

Although promising results were observed in vitro, in vivo studies showed limited efficacy:

  • When tested in a scopolamine-induced model of Alzheimer's disease in rats, the compound did not exhibit significant effects compared to established treatments like galantamine. This discrepancy may be attributed to bioavailability issues within the brain .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(18)17-10-9-16(19,11-17)12-5-7-13(20-4)8-6-12/h5-8,19H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJUVTLWIDFCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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